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Introduction

In vitro transcription (IVT) is a fundamental technique for synthesizing RNA molecules from a
DNA template. The incorporation of modified nucleotides, such as 2-Thio-uridine triphosphate
(2-Thio-UTP), into RNA transcripts offers significant advantages for various research and
therapeutic applications. The substitution of oxygen with a sulfur atom at the C2 position of the
uracil base imparts unique properties to the resulting RNA, most notably increased stability and
reduced immunogenicity. These characteristics are highly desirable in the development of
MRNA-based therapeutics and vaccines, as well as for applications in RNA structure-function
studies and diagnostics.

This document provides detailed application notes on the use of 2-Thio-UTP in IVT, a
comprehensive protocol for its incorporation using T7 RNA polymerase, and methods for the
purification of the resulting thiolated RNA.

Application Notes

The incorporation of 2-thiouridine (s2U) into in vitro transcribed RNA confers several beneficial
properties:

¢ Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by
endosomal Toll-like receptors (TLRS), such as TLR7 and TLRS, in innate immune cells. This
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recognition triggers a pro-inflammatory cytokine and Type-I interferon response, which can
be detrimental for in vivo applications of mMRNA.[1] The presence of 2-thiouridine in the RNA
sequence has been shown to abrogate this immune recognition, leading to a dampened
inflammatory response and enhanced protein expression from the therapeutic mRNA.[1][2]

» Increased RNA Stability: The 2-thio modification can enhance the thermodynamic stability of
RNA duplexes.[3] This is attributed to the preference of 2-thiouridine for a C3'-endo sugar
pucker conformation, which promotes a more rigid, A-form helical structure.[4] This increased
stability can translate to a longer half-life of the mRNA molecule within the cellular
environment, leading to prolonged protein expression.

o Enhanced Translational Efficiency: By evading the innate immune response, which can lead
to a general shutdown of translation, 2-thiouridine-modified mRNA can be translated more
efficiently over a longer period.

Data Presentation

Table 1: Standard In Vitro Transcription Reaction Setup
for 2-Thio-UTP Incorporation

Component Volume (20 pL Reaction) Final Concentration
Nuclease-Free Water Up to 20 pL

10x T7 Reaction Buffer 2 uL 1x

ATP Solution (100 mM) 1.5uL 7.5 mM

GTP Solution (100 mM) 1.5puL 7.5 mM

CTP Solution (100 mM) 1.5puL 7.5 mM

2-Thio-UTP Solution (100 mM)  1.5puL 7.5 mM (100% substitution)
Linearized DNA Template 0.5-1ug 25 - 50 ng/puL

T7 RNA Polymerase Mix 2 uL

Note: This table is based on a typical reaction setup as recommended by commercially
available kits.[5][6] The optimal concentration of each component may vary depending on the
specific template and desired RNA yield.
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Table 2: Expected RNA Yield and Potential Optimization

Parameters
Parameter Condition Expected Outcome
) ~30-50 pg of a 1.4 kb
] 1 pg DNA template, 30 min o )
RNAYield transcript in a 20 pL reaction.

incubation

[5][6]

Incubation Time

0.5 -4 hours at 37°C

Longer incubation times may
increase the yield of full-length
transcripts, especially for

shorter RNA molecules.[5]

2-Thio-UTP/UTP Ratio

Varying ratios (e.g., 25%, 50%,

Partial substitution may be
sufficient for certain

applications and could

75% s2U) o
potentially increase
transcription efficiency.
Increasing the template
amount generally increases
DNA Template Amount 0.1-2ug

RNA yield up to a saturation
point.[7]

Note: The data in this table represents typical outcomes. Empirical optimization is

recommended for specific applications to achieve the highest yield and desired level of

modification.

Experimental Protocols
Protocol 1: In Vitro Transcription with 100% 2-Thio-UTP

Substitution

This protocol is adapted from commercially available kits for the synthesis of 2-thiouridine-
modified RNA using T7 RNA polymerase.[5][6]

Materials:
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» High-quality, linearized plasmid DNA or PCR product with a T7 promoter
* Nuclease-free water

e 10x T7 Reaction Buffer (HEPES-based)

e ATP, GTP, CTP, and 2-Thio-UTP solutions (100 mM each)

e T7 RNA Polymerase Mix (containing RNase inhibitor)

¢ Nuclease-free microcentrifuge tubes and pipette tips

Procedure:

e Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which
should be kept on ice.

o Gently vortex and briefly centrifuge all thawed components to ensure they are well-mixed
and collected at the bottom of the tube.

o Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the
following order:

o Nuclease-Free Water (to a final volume of 20 uL)

[e]

2 pL of 10x T7 Reaction Buffer

o

1.5 pL of 100 mM ATP

[¢]

1.5 pL of 100 MM GTP

[¢]

1.5 pL of 200 MM CTP

[e]

1.5 pL of 100 mM 2-Thio-UTP

o

X uL of linearized DNA template (0.5 - 1 pg)

e Mix the components by gently pipetting up and down, then briefly centrifuge.
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e Add 2 pL of the T7 RNA Polymerase Mix to the reaction tube.
» Mix again by gently pipetting and centrifuge briefly.

 Incubate the reaction at 37°C for 2 hours. For transcripts shorter than 300 nucleotides, the
incubation time can be extended up to 4 hours to potentially increase the yield.[5]

e (Optional but Recommended) To remove the DNA template, add a DNase | treatment
following the manufacturer's protocol.

Proceed immediately to RNA purification or store the reaction at -20°C.

Protocol 2: Purification of 2-Thio-UTP Modified RNA
using Silica-Membrane Spin Columns

This protocol provides a general method for purifying the in vitro transcribed RNA from reaction
components such as enzymes, salts, and unincorporated nucleotides.[8][9]

Materials:

In vitro transcription reaction mixture

* RNA binding buffer (containing a high concentration of guanidinium thiocyanate)

* RNA wash buffer (containing ethanol)

* RNase-free water

¢ Silica-membrane spin columns

e Collection tubes

Procedure:

o Adjust the volume of the in vitro transcription reaction to 100 pL with RNase-free water.

¢ Add 350 pL of RNA binding buffer to the diluted reaction and mix well by pipetting.
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Add 250 pL of 100% ethanol and mix thoroughly by pipetting.

Transfer the entire mixture to a silica-membrane spin column placed in a collection tube.
Centrifuge at 210,000 x g for 1 minute. Discard the flow-through.

Add 500 pL of RNA wash buffer to the column.

Centrifuge at 210,000 x g for 1 minute. Discard the flow-through.

Repeat the wash step with another 500 pL of RNA wash buffer.

After discarding the flow-through from the second wash, centrifuge the empty column at
maximum speed for 2 minutes to remove any residual ethanol.

Transfer the spin column to a clean, nuclease-free 1.5 mL microcentrifuge tube.
Add 30-50 pL of RNase-free water directly to the center of the silica membrane.
Incubate at room temperature for 1-2 minutes.

Elute the RNA by centrifuging at maximum speed for 1 minute.

The purified RNA is now ready for quantification and downstream applications. Store at
-80°C for long-term storage.

Mandatory Visualizations
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Experimental Workflow for 2-Thio-UTP In Vitro Transcription
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Caption: Workflow for 2-Thio-UTP IVT.
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Effect of 2-Thiouridine on Innate Immune Sensing
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Caption: 2-Thiouridine reduces immune activation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. news-medical.net [news-medical.net]

e 2. Activity of sSiRNAs with 2-thio-2'-O-methyluridine modification in mammalian cells -
PubMed [pubmed.nchbi.nlm.nih.gov]

o 3. Transcription yield of fully 2'-modified RNA can be increased by the addition of
thermostabilizing mutations to T7 RNA polymerase mutants - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15570707?utm_src=pdf-body-img
https://www.benchchem.com/product/b15570707?utm_src=pdf-custom-synthesis
https://www.news-medical.net/news/20211012/Nucleoside-modifications-suppress-the-potential-of-RNA-to-activate-dendritic-cells.aspx
https://pubmed.ncbi.nlm.nih.gov/20183560/
https://pubmed.ncbi.nlm.nih.gov/20183560/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4551944/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4551944/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570707?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

4. impb.ru [impb.ru]

5. jenabioscience.com [jenabioscience.com]

6. HighYield T7 mRNA Synthesis Kit (s2UTP), Kits for (m)RNA Synthesis (unmodified &
nucleoside base-modified) - Jena Bioscience [jenabioscience.com]

7. rna.bocsci.com [rna.bocsci.com]

8. promega.jp [promega.jp]

9. High-Purity- Column-Based RNA Purification| TIANGEN [en.tiangen.com]

To cite this document: BenchChem. [Application Notes and Protocols for In Vitro
Transcription with 2-Thio-UTP]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15570707#2-thio-utp-in-vitro-transcription-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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